

Ethyl p-Toluenesulfonate: A Comprehensive Technical Guide to its Structure and Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

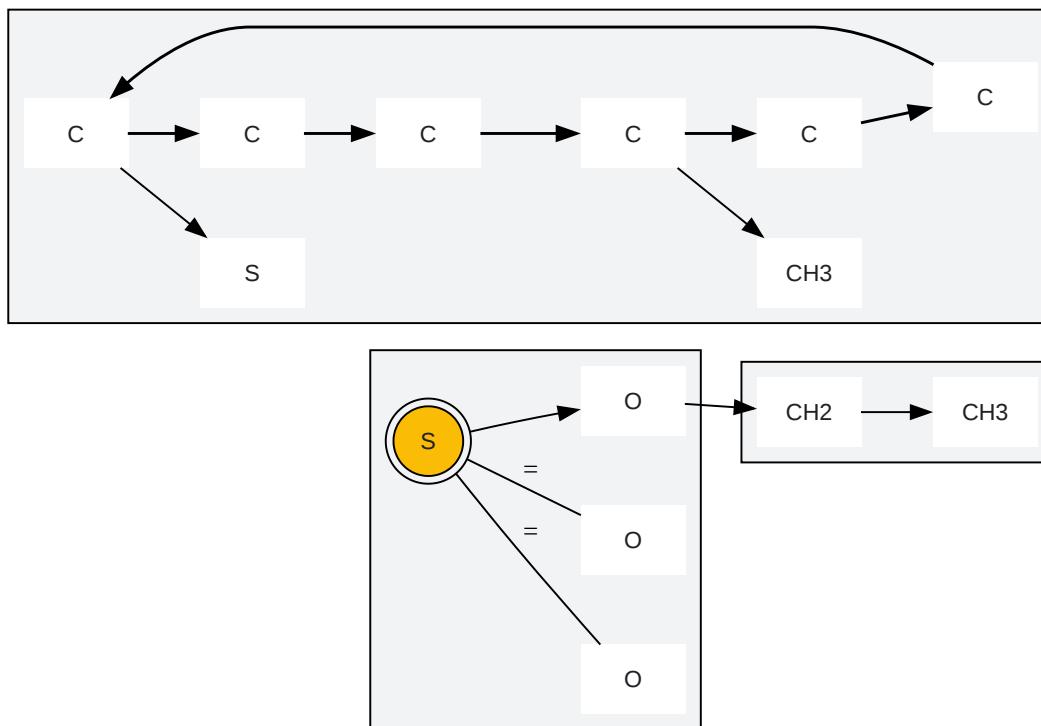
Compound of Interest

Compound Name: *Ethyl p-methylbenzenesulfonate*

Cat. No.: *B128698*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This in-depth technical guide provides a detailed overview of the structural and spectroscopic properties of ethyl p-toluenesulfonate. The information is curated for professionals in research, science, and drug development who utilize this compound in their work. This document presents key data in structured tables, outlines detailed experimental protocols, and includes visualizations to elucidate its chemical properties and applications.

Chemical Structure and Identification

Ethyl p-toluenesulfonate, a member of the sulfonate ester family, is a significant reagent in organic synthesis, primarily functioning as an ethylating agent. Its molecular structure consists of an ethyl group bonded to the oxygen atom of a p-toluenesulfonate group.

Below is a diagram of the chemical structure of ethyl p-toluenesulfonate.

Chemical Structure of Ethyl p-Toluenesulfonate

[Click to download full resolution via product page](#)

Caption: Chemical Structure of Ethyl p-Toluenesulfonate.

Table 1: Chemical Identifiers and Properties

Identifier	Value
IUPAC Name	ethyl 4-methylbenzenesulfonate
Synonyms	Ethyl tosylate, p-Toluenesulfonic acid ethyl ester
CAS Number	80-40-0
Molecular Formula	C ₉ H ₁₂ O ₃ S
Molecular Weight	200.25 g/mol
Appearance	Colorless to brownish liquid or solid
Melting Point	29-33 °C
Boiling Point	158-162 °C at 10 mmHg
Density	1.174 g/mL at 25 °C

Spectroscopic Data

The following sections provide a comprehensive summary of the spectroscopic data for ethyl p-toluenesulfonate, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Aromatic protons (ortho to SO_3)
7.35	d	2H	Aromatic protons (meta to SO_3)
4.15	q	2H	$-\text{O}-\text{CH}_2-\text{CH}_3$
2.45	s	3H	$\text{Ar}-\text{CH}_3$
1.30	t	3H	$-\text{O}-\text{CH}_2-\text{CH}_3$

Table 3: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
144.8	Aromatic C (para to CH_3)
134.4	Aromatic C (ipso to SO_3)
129.8	Aromatic CH (meta to SO_3)
127.9	Aromatic CH (ortho to SO_3)
67.5	$-\text{O}-\text{CH}_2-\text{CH}_3$
21.6	$\text{Ar}-\text{CH}_3$
14.9	$-\text{O}-\text{CH}_2-\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2950	Medium	C-H stretch (aromatic and aliphatic)
1600, 1495	Medium-Weak	C=C stretch (aromatic ring)
1360	Strong	S=O stretch (asymmetric)
1175	Strong	S=O stretch (symmetric)
1100-1000	Strong	C-O stretch
950	Strong	S-O-C stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

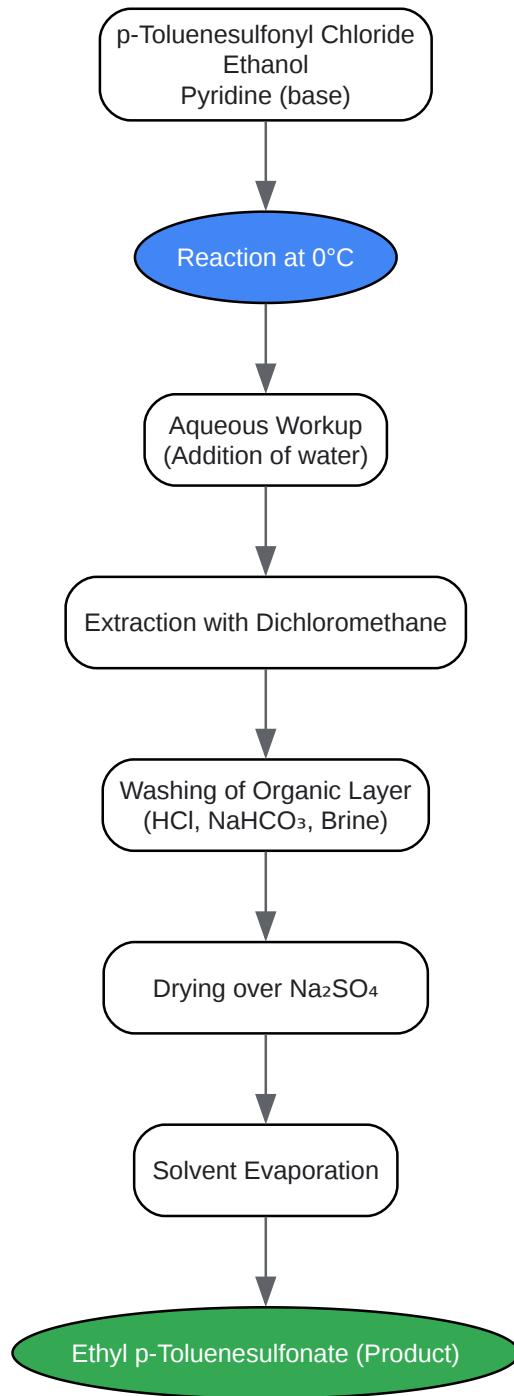
Table 5: Major Mass Spectrometry Fragments

m/z	Relative Intensity	Assignment
200	Moderate	[M] ⁺ (Molecular ion)
172	Moderate	[M - C ₂ H ₄] ⁺
155	High	[CH ₃ C ₆ H ₄ SO ₂] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.

Table 6: UV-Vis Absorption Maxima


Wavelength (λ_{max})	Molar Absorptivity (ϵ)	Solvent
225 nm	-	Methanol/Water
262 nm	-	Heptane
273 nm	-	Heptane

Synthesis of Ethyl p-Toluenesulfonate

A common and efficient method for the synthesis of ethyl p-toluenesulfonate is the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base, such as pyridine or sodium hydroxide.[\[1\]](#)

The following diagram illustrates the general workflow for the synthesis of ethyl p-toluenesulfonate.

Synthesis Workflow of Ethyl p-Toluenesulfonate

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of ethyl p-toluenesulfonate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of ethyl p-toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of ethyl p-toluenesulfonate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H).
- ^1H NMR Acquisition: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm). Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ^1H NMR. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): If the sample is a solid at room temperature, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two salt plates.
- Background Spectrum: Record a background spectrum of the empty spectrometer.

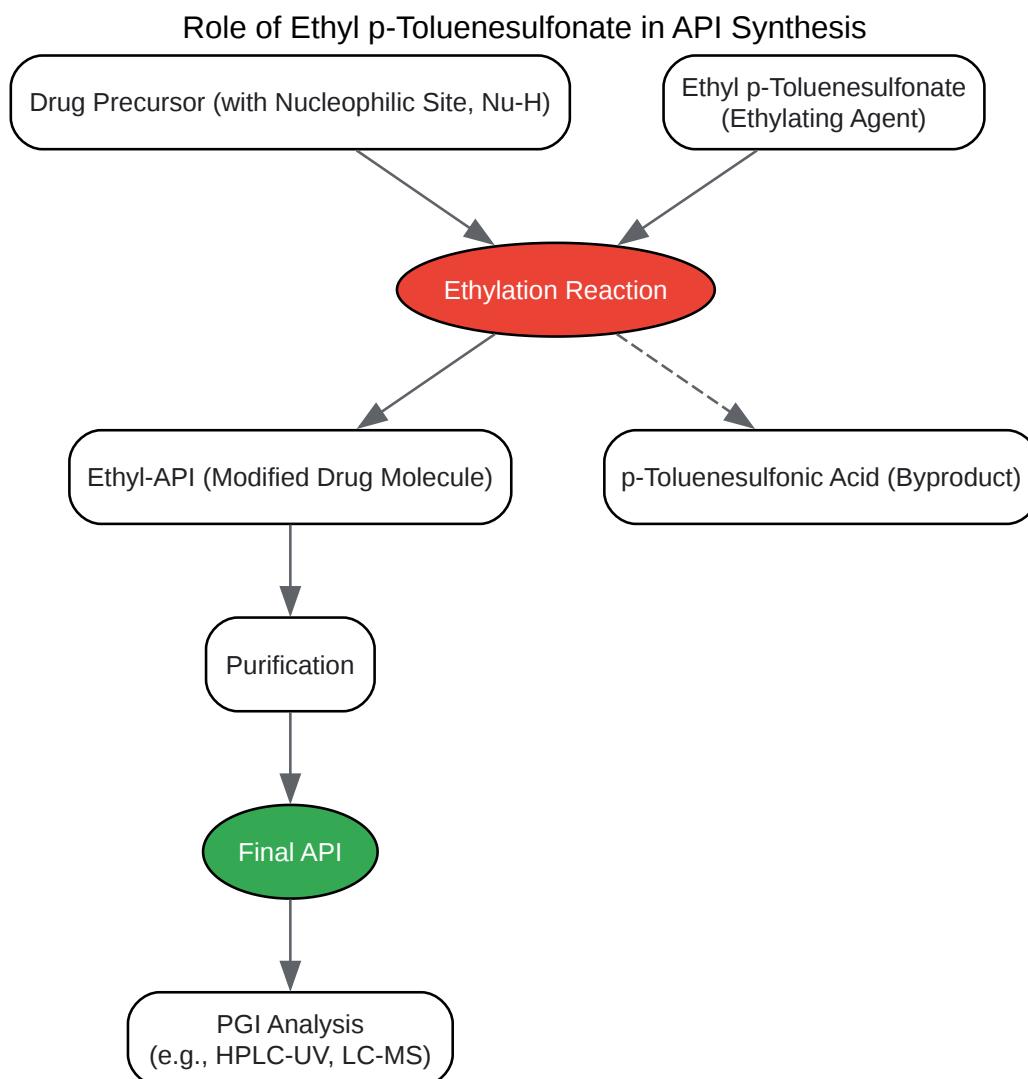
- **Sample Spectrum:** Place the prepared sample in the spectrometer's sample holder and record the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of functional groups.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of ethyl p-toluenesulfonate into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of ethyl p-toluenesulfonate in a UV-transparent solvent (e.g., heptane, methanol, or ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
- **Blank Measurement:** Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.
- **Sample Measurement:** Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).


- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Applications in Drug Development

Ethyl p-toluenesulfonate is a valuable reagent in the pharmaceutical industry, primarily utilized as an ethylating agent.^[2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).^[3] Its role is to introduce an ethyl group onto a nucleophilic site of a precursor molecule, a common strategy for modifying the pharmacological properties of a drug, such as its potency, selectivity, or pharmacokinetic profile.^[4]

However, it is also recognized as a potential genotoxic impurity (PGI) due to its ability to alkylate DNA.^[3] Therefore, its presence in final drug substances must be carefully controlled and monitored to ensure patient safety.^[3] Sensitive analytical methods, such as HPLC-UV and LC-MS, have been developed for the trace-level quantification of ethyl p-toluenesulfonate in APIs.^{[5][6]}

The diagram below illustrates the general role of ethyl p-toluenesulfonate in the synthesis of a hypothetical API.

[Click to download full resolution via product page](#)

Caption: Generalized role of ethyl p-toluenesulfonate in API synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 4. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Methyl p-Toluenesulfonate and Ethyl p-Toluenesulfonate in Vinpocetine by LC-MS/MS [cjph.com.cn]
- To cite this document: BenchChem. [Ethyl p-Toluenesulfonate: A Comprehensive Technical Guide to its Structure and Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128698#structure-and-spectroscopy-of-ethyl-p-toluenesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com